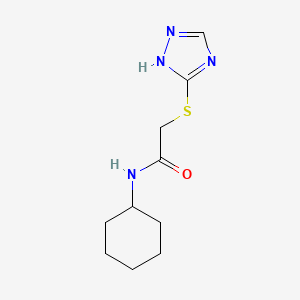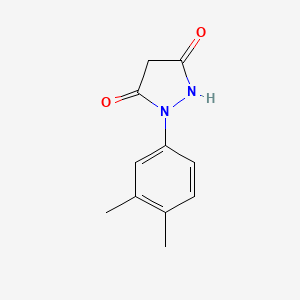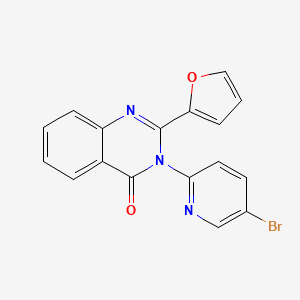![molecular formula C16H23FN4O4 B5514877 N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)
N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide" involves multiple steps, including cyclization reactions, acylation, and fluorination. For instance, compounds with similar structures have been synthesized using cyclization of guanidines with ethyl bromoacetate and maleic anhydride, indicating a methodology that might be relevant for synthesizing the molecule (Shestakov, Sidorenko, & Shikhaliev, 2007).
Molecular Structure Analysis
The molecular structure of this compound, featuring a fluoropyrrolidin ring and an imidazolidinone moiety, suggests a complex three-dimensional configuration. Molecular structure analysis, including NMR and crystallography, provides insights into the compound's stereochemistry and conformation. Structures with similar complexity have been elucidated to show planar imidazolidine systems and detailed spatial arrangements, which are crucial for understanding the molecule's interactions and reactivity (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related structures, including its susceptibility to nucleophilic attacks and potential for forming derivatives through reactions at its acyl and amino functional groups. The synthesis pathways often involve intermediates that can undergo various chemical reactions, leading to a broad range of derivatives with distinct chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecule's molecular structure. Analysis of similar compounds reveals that such molecules may exhibit significant solubility in organic solvents and form stable crystalline structures, which are essential for their purification and characterization (Rolland, Jenhi, Lavergne, Martinez, & Hasnaoui, 2001).
Wissenschaftliche Forschungsanwendungen
Fluorescence-Conjugated Polyamides for Protein-DNA Complex Characterization
N-Methylpyrrole (Py)-N-methylimidazole-(Im) polyamides, including compounds structurally related to the queried chemical, have been investigated for their ability to bind DNA sequences specifically. These compounds have been conjugated with fluorophores to create tools for detecting specific DNA sequences. Their application in characterizing protein-DNA complexes is of particular interest, as fluorescence-conjugated Py-Im polyamides show promise in detecting the interactions within these complexes through Förster resonance energy transfer (FRET) techniques (Han, Sugiyama, & Harada, 2016).
Advancements in DNA Probe Technology
Research on Py-Im polyamide conjugates has expanded, demonstrating their utility in binding duplex DNA in a sequence-specific manner. This property makes them potent tools for influencing gene expression in vivo. The development of these compounds, especially those conjugated with fluorophores, offers new directions for biological imaging, showcasing their potential as sequence-specific DNA probes (Vaijayanthi, Bando, Pandian, & Sugiyama, 2012).
Cy3- or Cy5-Conjugated Hairpin Polyamides for Nucleosome Binding
Further studies on Py-Im polyamides have led to the development of conjugates with cyanine dyes Cy3 or Cy5, showing an increase in fluorescent intensity upon binding to DNA or nucleosomes. This property suggests their applicability in elucidating the dynamic interactions within protein-DNA complexes, a step forward in understanding the intricacies of gene regulation and chromatin structure (Han et al., 2014).
Eigenschaften
IUPAC Name |
N-[[(2S,4S)-1-[2-(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O4/c17-11-5-12(6-18-15(24)10-3-1-2-4-10)20(8-11)14(23)9-21-13(22)7-19-16(21)25/h10-12H,1-9H2,(H,18,24)(H,19,25)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXGTVITVIJDX-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CC(CN2C(=O)CN3C(=O)CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)NC[C@@H]2C[C@@H](CN2C(=O)CN3C(=O)CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)

![1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B5514837.png)
![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)
![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)
![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)
![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)
![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)